molecular formula C19H17FN6O3 B2969490 2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide CAS No. 1261017-28-0

2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide

Cat. No. B2969490
CAS RN: 1261017-28-0
M. Wt: 396.382
InChI Key: AMAPBJVZWNCOCQ-UHFFFAOYSA-N
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Description

1,2,4-Triazole and oxadiazole moieties are found in a variety of compounds with diverse biological activities. They are part of many drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and oxadiazole rings, along with a pyridine ring and an acetamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Assessment

Researchers have developed methods for synthesizing novel acetamides, including compounds similar to the one , by starting from commercially available chloropyridine carboxylic acids and proceeding through a series of reactions involving amidoximes, hydrazinolysis, and hydrolysis. This synthetic approach allows for the creation of a diverse set of analogs bearing an 1,2,4-oxadiazole cycle, which are then subjected to biological assessments to explore their potential pharmacological activities (Karpina et al., 2019).

Modification and Anticancer Activity

Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activities and reducing toxicity (Wang et al., 2015).

Molecular Probes and Receptor Studies

The compound has also been part of studies focusing on developing molecular probes for receptors, such as the A2A adenosine receptor, using a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These studies involve optimizing substituents to achieve high affinity and selectivity, indicating the compound's relevance in receptor-targeted research and potential therapeutic applications (Kumar et al., 2011).

Insecticidal Applications

Research has extended into the insecticidal potential of heterocyclic compounds incorporating thiadiazole moieties. Such studies are crucial for the development of new pesticides, showcasing the compound's versatility beyond medicinal applications (Fadda et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-[8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O3/c1-11(2)21-15(27)10-26-19(28)25-8-4-7-14(17(25)23-26)18-22-16(24-29-18)12-5-3-6-13(20)9-12/h3-9,11H,10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAPBJVZWNCOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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